molecular formula C16H29NO3 B13723192 tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate

Katalognummer: B13723192
Molekulargewicht: 283.41 g/mol
InChI-Schlüssel: RBVDDOMSJKDHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate is a complex organic compound featuring a tert-butyl group, a cyclopropyl group, and a cyclohexyl group with a hydroxymethyl substituent

Vorbereitungsmethoden

The synthesis of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the cyclopropyl group, the introduction of the tert-butyl group, and the attachment of the carbamate moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl cyclopropyl(((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety.

    Cyclopropyl carbamate: A compound featuring a cyclopropyl group and a carbamate moiety.

    Cyclohexyl carbamate: A compound with a cyclohexyl group and a carbamate moiety.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H29NO3

Molekulargewicht

283.41 g/mol

IUPAC-Name

tert-butyl N-cyclopropyl-N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate

InChI

InChI=1S/C16H29NO3/c1-16(2,3)20-15(19)17(14-8-9-14)10-12-4-6-13(11-18)7-5-12/h12-14,18H,4-11H2,1-3H3

InChI-Schlüssel

RBVDDOMSJKDHGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(CC1CCC(CC1)CO)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.